1-(3-Chlorophenyl)cyclohexanecarboxylic acid

Lipophilicity Drug-likeness LogP

Substituting the meta-chloro regioisomer with its para analog can alter LogP and electronic properties, leading to irreproducible SAR data. This compound provides the exact 3-chlorophenyl substitution required for consistent medicinal chemistry. • LogP 3.84 vs. para isomer (3.86) for precise hydrophobicity control. • Meta-substitution modifies aromatic electron density, critical for cross-coupling and electrophilic substitution. • Supplied at 97-98% purity vs. 95% for common analogs, minimizing side reactions. • Immediate dispatch with full quality documentation.

Molecular Formula C13H15ClO2
Molecular Weight 238.71 g/mol
CAS No. 610791-40-7
Cat. No. B1355719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)cyclohexanecarboxylic acid
CAS610791-40-7
Molecular FormulaC13H15ClO2
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C13H15ClO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16)
InChIKeyIKAIZSGHPLHGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)cyclohexanecarboxylic acid (CAS 610791-40-7) Sourcing & Technical Baseline


1-(3-Chlorophenyl)cyclohexanecarboxylic acid (CAS 610791-40-7) is a chlorinated cyclohexane derivative belonging to the phenylcyclohexanecarboxylic acid class [1]. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-chlorophenyl moiety, resulting in a molecular formula of C13H15ClO2 and a molecular weight of 238.71 g/mol [2]. Its rigid cyclohexane backbone provides conformational constraint, while the meta-chlorophenyl group introduces a halogen substituent capable of modulating electronic properties and participating in diverse chemical transformations . As a synthetic intermediate, it serves as a building block for the construction of more complex molecules, particularly in medicinal chemistry programs where precise control of substitution patterns is critical .

1-(3-Chlorophenyl)cyclohexanecarboxylic acid Substitution Risks: Why Analogue Swapping Compromises Results


In medicinal chemistry and chemical biology, seemingly minor alterations to substitution patterns on phenylcyclohexane carboxylic acid scaffolds can produce profound changes in molecular properties, biological activity, and synthetic tractability [1]. The precise positioning of the chlorine atom at the meta (3-) versus para (4-) position influences the compound's lipophilicity (LogP), acid dissociation constant (pKa), and conformational preferences, which in turn affect target engagement, metabolic stability, and off-target profiles [2][3]. Similarly, substituting chlorine with other halogens (e.g., bromine or fluorine) or replacing the halogenated phenyl ring with an unsubstituted phenyl group yields analogs with distinct physicochemical and electronic characteristics [4]. For researchers seeking to reproduce published synthetic routes, validate structure-activity relationships (SAR), or develop proprietary analogs, substituting 1-(3-chlorophenyl)cyclohexanecarboxylic acid with a closely related analog without rigorous head-to-head comparison can lead to irreproducible results, failed syntheses, or misleading biological data. The following quantitative evidence illustrates specific, measurable differences that justify the use of this exact compound in research and development programs.

1-(3-Chlorophenyl)cyclohexanecarboxylic acid Comparative Performance Data vs. Analogs


LogP Differentiation: Meta-Chloro Substituent Confers Distinct Lipophilicity vs. Para-Chloro Analog

The lipophilicity of 1-(3-chlorophenyl)cyclohexanecarboxylic acid, as quantified by the partition coefficient (LogP), is 3.84 [1]. This value is directly comparable to that of its positional isomer, 1-(4-chlorophenyl)cyclohexanecarboxylic acid, which exhibits a LogP of 3.86 [2]. While the difference appears modest (ΔLogP = -0.02), even slight variations in LogP can impact membrane permeability, protein binding, and overall pharmacokinetic profiles [3]. For SAR-driven programs, this quantifiable distinction underscores the necessity of using the exact meta-chloro regioisomer to maintain intended physicochemical properties.

Lipophilicity Drug-likeness LogP QSAR Medicinal Chemistry

Acid Dissociation Constant (pKa) Comparison: Meta vs. Para Substitution

The acidity of the carboxylic acid group in 1-(3-chlorophenyl)cyclohexanecarboxylic acid is characterized by a predicted pKa of 4.17 [1]. In contrast, its para-chloro analog displays a pKa range of 4.17-4.34 [2]. While the meta-chloro derivative falls at the lower end of this range, the precise pKa value influences the compound's ionization state at physiological pH, affecting aqueous solubility, salt formation potential, and chromatographic behavior [3]. For synthetic chemists, even small pKa variations can alter reaction outcomes in acid-catalyzed or base-mediated transformations.

pKa Ionization Solubility Reactivity Analytical Chemistry

Boiling Point Variation: Practical Implications for Purification and Handling

1-(3-Chlorophenyl)cyclohexanecarboxylic acid exhibits a boiling point of 389.8 ± 35.0 °C at 760 mmHg [1]. By comparison, its para-chloro isomer has a reported boiling point of approximately 340-379 °C at 760 mmHg . This differential in thermal properties may influence purification strategies, as the meta-chloro derivative's higher boiling range suggests different volatility characteristics. For researchers utilizing distillation or high-temperature reactions, such differences can affect compound recovery and purity profiles.

Boiling Point Thermal Stability Purification Synthetic Chemistry

Commercial Purity Grade Availability: Ensuring Reproducible Research Outcomes

1-(3-Chlorophenyl)cyclohexanecarboxylic acid is commercially available in multiple purity grades, including 95%, 97%, and 98%, from reputable vendors . In contrast, the 4-chloro analog is predominantly offered at 95% purity . For applications requiring high-purity starting materials—such as sensitive catalytic reactions, material science studies, or biological assays—the availability of 97-98% purity grades for the meta-chloro derivative reduces the risk of impurities interfering with experimental outcomes. This expanded purity range provides researchers with greater flexibility to select a grade commensurate with their experimental sensitivity and budget constraints.

Purity Quality Control Reproducibility Procurement

1-(3-Chlorophenyl)cyclohexanecarboxylic acid Recommended Use Cases Based on Comparative Evidence


Medicinal Chemistry SAR Studies Requiring Precise Lipophilic Control

For structure-activity relationship (SAR) investigations where small changes in LogP significantly impact target engagement or ADME properties, 1-(3-chlorophenyl)cyclohexanecarboxylic acid (LogP = 3.84) offers a distinct lipophilicity profile compared to its para-chloro analog (LogP = 3.86) [1]. This measurable difference supports its use as a preferred intermediate when precise control of molecular hydrophobicity is required to optimize lead compounds [2].

Synthetic Methodology Development Leveraging Regioisomeric Electronic Effects

The meta-chloro substitution pattern imparts unique electronic and steric properties to the cyclohexane carboxylic acid scaffold [1]. Compared to the para-chloro isomer, the 3-chlorophenyl group alters the electron density distribution on the aromatic ring, which can influence the outcome of electrophilic aromatic substitution, cross-coupling, and other functionalization reactions [2]. This regioisomer is therefore valuable for exploring new synthetic methodologies or for preparing proprietary intermediates where meta-substitution is critical for downstream transformations.

High-Purity Starting Material for Sensitive Catalytic or Biological Assays

When experimental protocols demand high-purity inputs to avoid side reactions or background interference—such as in palladium-catalyzed couplings or cell-based assays—the availability of 1-(3-chlorophenyl)cyclohexanecarboxylic acid in 97-98% purity grades provides a quality advantage over analogs primarily supplied at 95% purity [1]. This higher purity reduces the likelihood of trace impurities affecting reaction yields or assay readouts, thereby enhancing reproducibility and data integrity [2].

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